2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide
Description
This compound is a triazolopyridazine derivative featuring a 4-chlorophenyl substituent at position 6 of the pyridazine ring, a 3-oxo group in the triazole moiety, and an acetamide side chain linked to a 4-methylphenyl group. Its structure combines a heterocyclic core with aryl and amide functionalities, which are common in pharmacologically active molecules targeting enzymes or receptors. The acetamide substituent contributes to solubility and metabolic stability, making this compound a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-2-8-16(9-3-13)22-19(27)12-25-20(28)26-18(24-25)11-10-17(23-26)14-4-6-15(21)7-5-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHAGTXHJBYICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .
Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored for potential therapeutic applications, including the development of new drugs for treating infections and cancer.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to intercalate with DNA, disrupting the replication and transcription processes, which leads to its anticancer and antimicrobial effects. Additionally, it can inhibit certain enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Triazolo[4,3-a]pyrazine Derivatives
The compound 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (12) () shares a triazole-oxygenated core but replaces pyridazine with pyrazine. The melting point of compound 12 (260–263°C) suggests higher crystallinity compared to triazolopyridazines, which may correlate with reduced solubility .
Sulfanyl vs. Oxo Substituents
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6, ) replaces the 3-oxo group with a sulfanyl moiety. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity but improve metabolic stability by resisting oxidative degradation. This modification could enhance bioavailability in vivo .
Substituent Effects on Aryl Groups
Chlorophenyl vs. Methylphenyl
Replacing the 4-chlorophenyl group in the target compound with 4-methylphenyl (as in 894067-38-0 , ) reduces electronegativity and increases steric bulk. Chlorine’s electron-withdrawing nature may enhance π-π stacking with aromatic residues in target proteins, while methyl groups could improve hydrophobic interactions.
Acetamide Side-Chain Modifications
Compounds like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7, ) introduce ethoxy groups to the acetamide chain.
Q & A
What are the key synthetic pathways and characterization methods for this compound?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:
Core Formation: Cyclization of hydrazine derivatives with chlorophenyl-substituted aldehydes to construct the triazolopyridazine core .
Acetamide Linkage: Coupling the core with 4-methylphenyl acetamide precursors via nucleophilic substitution or thioether formation .
Purification: Column chromatography or recrystallization to isolate the final product, monitored by TLC .
Characterization Techniques:
| Method | Purpose | References |
|---|---|---|
| NMR Spectroscopy | Confirm structural integrity | |
| HPLC | Assess purity (>95%) | |
| Mass Spectrometry | Verify molecular weight |
How can researchers resolve contradictions in reported biological activity data?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., IC50 values) may arise from:
- Assay Variability: Differences in cell lines, incubation times, or buffer conditions .
- Purity Issues: Impurities >5% can skew results; validate via HPLC or LC-MS .
- Solubility Effects: Use standardized solvents (e.g., DMSO) and confirm solubility before assays .
Mitigation Strategies:
- Orthogonal Assays: Validate using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Dose-Response Curves: Ensure reproducibility across multiple replicates .
What experimental design optimizes synthesis yield and purity?
Level: Advanced
Answer:
Optimization requires systematic parameter control:
- Temperature: Maintain 60–80°C during cyclization to avoid side products .
- Catalysts: Use Pd/C or CuI for efficient coupling reactions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics .
Design of Experiments (DOE) Approach:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | ↑ Yield by 15% |
| Catalyst Loading | 5–10 mol% | Minimizes waste |
| pH Control | 7.0–8.5 | Prevents hydrolysis |
Which computational methods predict the compound’s pharmacokinetic (PK) properties?
Level: Advanced
Answer:
In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .
- Molecular Docking: AutoDock Vina to identify potential targets (e.g., kinases, GPCRs) .
Validation Steps:
- Microsomal Stability Assays: Compare predicted vs. observed half-life in liver microsomes .
- Caco-2 Cell Models: Assess intestinal permeability .
How is structural elucidation performed for novel derivatives?
Level: Basic
Answer:
- X-ray Crystallography: Resolve 3D conformation of the triazolopyridazine core .
- 2D NMR (COSY, HSQC): Map proton-carbon correlations for substituent positioning .
What are common pitfalls in scaling up synthesis for in vivo studies?
Level: Advanced
Answer:
- Heat Transfer Issues: Use jacketed reactors for exothermic reactions .
- Purification Challenges: Replace column chromatography with recrystallization for scalability .
- Solvent Recovery: Implement distillation systems to reduce costs .
How do halogen atoms (Cl, F) influence bioactivity?
Level: Advanced
Answer:
- Chlorine (Cl): Enhances lipophilicity, improving membrane permeability .
- Fluorine (F): Modulates electron density, affecting target binding (e.g., kinase inhibition) .
Structure-Activity Relationship (SAR) Data:
| Derivative | Cl/F Position | Bioactivity (IC50) |
|---|---|---|
| 4-Chlorophenyl | Para | 12 nM (Kinase X) |
| 2-Fluorophenyl | Ortho | 85 nM (Kinase X) |
What analytical techniques validate stability under physiological conditions?
Level: Basic
Answer:
- pH Stability Tests: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
